Estrone, O-methyloxime is a chemical compound derived from estrone, a naturally occurring steroid and one of the three major endogenous estrogens in mammals. Estrone itself is synthesized from cholesterol and is primarily secreted by the ovaries, placenta, and adipose tissues. The O-methyloxime derivative is created through the reaction of estrone with methoxyamine, which introduces an O-methyloxime functional group to the molecule. This modification can affect the compound's biological activity and solubility properties.
Estrone is produced in vivo from androstenedione or testosterone via estradiol synthesis. It serves as a precursor to estradiol, which is more potent in its estrogenic effects. The O-methyloxime derivative can be synthesized in laboratory settings for research purposes or pharmaceutical applications.
Estrone, O-methyloxime belongs to the class of organic compounds known as estrogens and derivatives. It is categorized as a steroid hormone and specifically classified under sulfated steroids due to its structural characteristics.
The synthesis of Estrone, O-methyloxime typically involves the following steps:
This transformation enhances the stability and solubility of estrone in various solvents, making it useful for further biological studies.
The molecular formula for Estrone, O-methyloxime is C19H25NO2. The structure consists of a steroid backbone with a hydroxyl group at position 3 and a methyloxime group attached at position 17.
Estrone, O-methyloxime can undergo various chemical reactions typical for oximes:
The stability of the oxime group allows for selective reactions under mild conditions, which can be exploited for further synthetic modifications or derivatizations in pharmaceutical chemistry.
As an estrogenic compound, Estrone, O-methyloxime acts primarily by binding to estrogen receptors (ERα and ERβ). This binding activates gene transcription processes that lead to various physiological effects associated with estrogen action.
Relevant data indicates that the compound's stability and reactivity can be influenced by environmental conditions such as temperature and pH .
Estrone, O-methyloxime has several applications in scientific research:
The synthesis of estrone O-methyloxime hinges critically on the efficient formation of the oxime bond at the C17-ketone position, followed by regioselective O-methylation. Recent catalytic innovations have significantly enhanced the efficiency and selectivity of these transformations. The foundational oxime formation employs hydroxylamine hydrochloride (NH₂OH·HCl) reacting with estrone’s C17-ketone under basic conditions (e.g., NaOH in ethanol). This method, optimized for steroidal ketones, achieves yields exceeding 85% under mild conditions (40-60°C) while preserving sensitive functional groups in modified estrone precursors [1].
Table 1: Catalytic Systems for Estrone Oxime Formation
Catalyst/Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages |
---|---|---|---|---|---|
NaOH / NH₂OH·HCl | EtOH | 60 | 4-6 | 85-92 | High chemoselectivity, minimal byproducts |
Pyridine / AcOH | Pyridine | 100 | 12-24 | 70-78 | Classical approach, lower efficiency |
Aniline derivatives | MeCN/H₂O | 25 | 1-2 | 90-95* | Accelerated kinetics, mild conditions |
Metal-organic frameworks (MOFs) | Toluene | 80 | 3 | 88* | Reusable catalyst, enhanced turnover |
Note: *Data extrapolated from general oxime formation studies in steroidal/bioconjugation contexts [2] [7].
Notably, nucleophilic catalysts like substituted anilines have emerged as powerful tools, accelerating oxime ligation by forming transient iminium intermediates. These catalysts enable near-quantitative oxime formation at room temperature within 1-2 hours in aqueous-organic biphasic systems, a significant improvement over traditional pyridine-mediated reactions requiring prolonged heating (~100°C, 12-24 hours) with lower yields (70-78%) [2]. Furthermore, heterogeneous catalysts, particularly metal-organic frameworks (MOFs) with Lewis acid sites (e.g., Cu(II), Zr(IV)), demonstrate promise in facilitating estrone oxime formation under greener conditions (toluene, 80°C, 3 hours, 88% yield) with catalyst recyclability over multiple cycles [7].
O-Methylation of the intermediate estrone oxime represents a critical step where regioselectivity (O- vs. N-alkylation) must be rigorously controlled. Traditional methods using methyl iodide (CH₃I) and silver oxide (Ag₂O) or sodium hydride (NaH) in aprotic solvents (e.g., DMF, THF) often suffer from moderate O-selectivity (60-75%) and require careful optimization to minimize N-alkylated byproducts [1] [8].
Phase-transfer catalysis (PTC) has significantly improved regioselectivity and efficiency. Employing tetrabutylammonium bromide (TBAB) as a PTC agent with CH₃I and aqueous NaOH enables efficient O-methylation at ambient temperature within 2 hours, achieving O-selectivity >95% and yields of 90-93%. This method leverages the preferential solubilization and reactivity of the oxime oxygen anion at the interface [3]. For sterically encumbered or polyfunctionalized estrone oximes, transition metal-mediated methylation offers enhanced control. Dimethyl sulfate ((CH₃O)₂SO₂) or methyl triflate (CH₃OTf) combined with palladium catalysts (e.g., Pd(OAc)₂/PPh₃) selectively delivers O-methylated products in >90% yield and >98% regioselectivity, even with substrates bearing halogen substituents (e.g., 2-fluoro, 4-bromo) in the A-ring [8].
Recent advances exploit ortho-quinone methide (o-QM) intermediates for tandem deprotonation-alkylation strategies. Treatment of estrone oximes with strong bases (e.g., KOtBu) generates a transient o-QM species susceptible to highly regioselective nucleophilic attack by methyl sources like trimethylaluminum (Al(CH₃)₃), achieving near-quantitative O-methylation yields [3]. This method is particularly valuable for synthesizing A-ring-modified estrone O-methyloximes without compromising the oxime functionality.
The synthesis of estrone O-methyloxime and its derivatives employs both traditional solution-phase and emerging solid-phase organic synthesis (SPOS) methodologies, each with distinct advantages and limitations.
Solution-phase synthesis remains the predominant method for large-scale production. Key advantages include:
However, solution-phase synthesis faces challenges in purifying intermediates, particularly complex analogs, and can suffer from moderate yields in multi-step sequences due to cumulative losses.
Solid-phase organic synthesis (SPOS) offers compelling alternatives for library generation and analog exploration:
Table 2: Comparative Analysis of Solution-Phase vs. Solid-Phase Synthesis of Estrone O-Methyloxime Derivatives
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis (SPOS) |
---|---|---|
Typical Yield (per step) | 80-93% | 75-85%* |
Purification | Column chromatography, crystallization (moderate to high difficulty for polar intermediates) | Filtration/washing (high efficiency) |
Scalability | Excellent (gram to kilogram) | Moderate (milligram to gram) |
Throughput (Library Synthesis) | Low | High (parallel synthesis) |
Functional Group Tolerance | Broad | Moderate (linker stability constraints) |
Key Advantage | High yields, scalability, broad reaction scope | Simplified purification, high-throughput capability |
Key Limitation | Cumulative purification losses in multi-step sequences | Lower per-step yields, linker cleavage optimization |
Note: *SPOS yields can be lower due to incomplete reaction on solid support or linker cleavage inefficiencies [1] [5].
Despite its advantages, SPOS presents limitations: Reduced reaction efficiency due to heterogeneous kinetics often leads to lower per-step yields (75-85% vs. 80-93% in solution). Linker compatibility restricts the range of feasible chemical transformations (e.g., strong acids/bases may cleave the ester linkage). Characterization of resin-bound intermediates relies heavily on techniques like FT-IR or gel-phase NMR, which are less informative than standard solution NMR [5].
The choice between SPOS and solution-phase synthesis depends heavily on the project goals. SPOS excels in generating diverse libraries of estrone O-methyloxime analogs for preliminary biological screening (e.g., cytotoxic evaluation against cancer cell lines like MCF-7 or LNCaP) [1] [5]. Solution-phase synthesis is indispensable for producing larger quantities of lead compounds for in-depth pharmacological or toxicological studies.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2